Benzyl(3-methoxybutan-2-yl)amine
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Overview
Description
Benzyl(3-methoxybutan-2-yl)amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a derivative of benzylamine, where the benzyl group is attached to a 3-methoxybutan-2-yl moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(3-methoxybutan-2-yl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a benzyl halide with a 3-methoxybutan-2-amine under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-methoxybutan-2-yl)amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, alkyl halides, sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted amines and derivatives
Scientific Research Applications
Benzyl(3-methoxybutan-2-yl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl(3-methoxybutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog without the 3-methoxybutan-2-yl group.
3-Methoxybutan-2-amine: Lacks the benzyl group.
N-Benzyl-3-methoxybutan-2-amine: A closely related compound with similar structural features.
Uniqueness
Benzyl(3-methoxybutan-2-yl)amine is unique due to the presence of both the benzyl and 3-methoxybutan-2-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-3-methoxybutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVNDDKJJBZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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